molecular formula C10H13N3S B13641244 2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine

2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine

Katalognummer: B13641244
Molekulargewicht: 207.30 g/mol
InChI-Schlüssel: VDAZCPHUXGNVCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its broad range of biological activities. The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry due to its presence in various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine typically involves the reaction of 2-mercaptobenzimidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)acetamide
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)ethanol
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)propanoic acid

Uniqueness

2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine is unique due to its specific structural features, such as the presence of both the benzimidazole and thioether moieties. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C10H13N3S

Molekulargewicht

207.30 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-ylsulfanyl)propan-1-amine

InChI

InChI=1S/C10H13N3S/c1-7(6-11)14-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3,(H,12,13)

InChI-Schlüssel

VDAZCPHUXGNVCV-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)SC1=NC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.